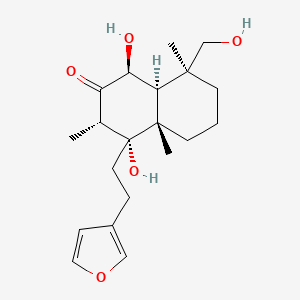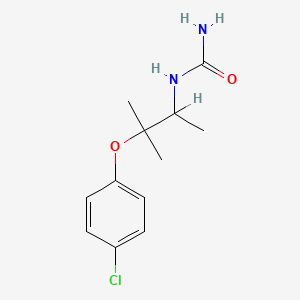
LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to interact with luteinizing hormone-releasing hormone receptors, which play a crucial role in the regulation of reproductive hormones. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- enhances its binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- involves multiple steps, including peptide synthesis and chemical modification. The peptide synthesis is typically carried out using solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The modification with phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is achieved through specific chemical reactions that introduce the dinitrophenol group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- undergoes various chemical reactions, including:
Oxidation: The dinitrophenol group can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can modify the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amino derivatives, while substitution reactions yield various substituted phenol derivatives.
科学研究应用
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating reproductive hormone levels and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating hormone-related disorders, such as prostate cancer and endometriosis.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting luteinizing hormone-releasing hormone receptors.
作用机制
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors, which are G-protein-coupled receptors involved in the regulation of reproductive hormones. Upon binding, it activates signaling pathways that influence the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This, in turn, affects the production of sex hormones such as testosterone and estrogen.
相似化合物的比较
Similar Compounds
Leuprorelin: Another luteinizing hormone-releasing hormone analog used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic luteinizing hormone-releasing hormone analog used for similar therapeutic purposes.
Triptorelin: Another analog with applications in hormone therapy.
Uniqueness
Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is unique due to its specific chemical modification, which enhances its binding affinity and specificity for luteinizing hormone-releasing hormone receptors. This makes it a valuable tool for targeted therapeutic applications and research studies focused on reproductive hormone regulation.
属性
CAS 编号 |
100304-55-0 |
|---|---|
分子式 |
C68H88N18O17 |
分子量 |
1429.5 g/mol |
IUPAC 名称 |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C68H88N18O17/c1-38(2)30-50(61(93)78-49(17-10-28-73-68(70)71)67(99)84-29-11-18-55(84)66(98)75-36-57(69)89)79-59(91)47(16-8-9-27-72-46-24-21-42(85(100)101)34-56(46)86(102)103)77-62(94)52(32-40-19-22-43(88)23-20-40)81-65(97)54(37-87)83-64(96)53(33-41-35-74-45-15-7-6-14-44(41)45)82-63(95)51(31-39-12-4-3-5-13-39)80-60(92)48-25-26-58(90)76-48/h3-7,12-15,19-24,34-35,38,47-55,72,74,87-88H,8-11,16-18,25-33,36-37H2,1-2H3,(H2,69,89)(H,75,98)(H,76,90)(H,77,94)(H,78,93)(H,79,91)(H,80,92)(H,81,97)(H,82,95)(H,83,96)(H4,70,71,73)/t47-,48-,49+,50+,51-,52+,53-,54+,55+/m1/s1 |
InChI 键 |
BSNGEDCGOOMPDX-SEHSELDVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@H]7CCC(=O)N7 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


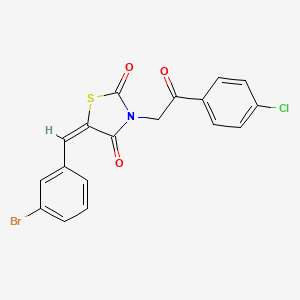
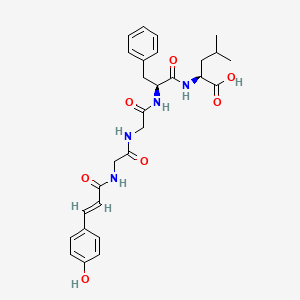
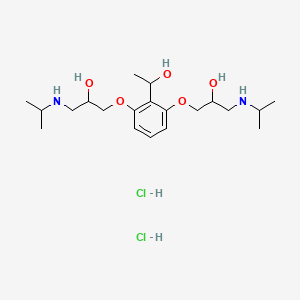

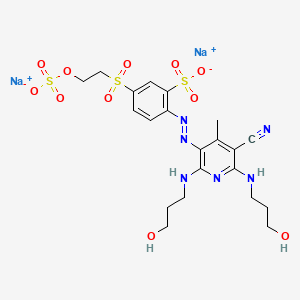

![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)


